NPEC-caged-(1S,3R)-ACPD

Overview

Description

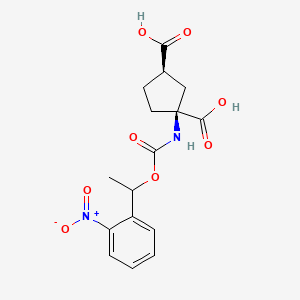

NPEC-caged-(1S,3R)-ACPD is a photolabile derivative of the metabotropic glutamate receptor (mGluR) agonist (1S,3R)-ACPD. Its chemical name is (1S,3R)-1-({[1-(2-nitrophenoxy)ethoxy]carbonyl}amino)-1,3-cyclopentanedicarboxylic acid, with a molecular formula of C₁₆H₁₈N₂O₈ and a molecular weight of 366.32 g/mol . The compound is designed for precise spatiotemporal control of glutamate release via ultraviolet (UV) light, enabling selective activation of group I (mGluR1/5) and group II (mGluR2/3) mGluRs in research settings . Its synthesis involves a four-step process starting from (1S,3R)-ACPD, yielding >99% purity as confirmed by HPLC and MS .

Key properties include:

Biological Activity

NPEC-caged-(1S,3R)-ACPD is a photolabile compound that serves as a selective agonist for metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR2. This compound is designed to release the neurotransmitter analog (1S,3R)-ACPD upon exposure to light, allowing for precise control over neurotransmitter release in experimental settings. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in neuroscience.

- Chemical Name : 1-({[1-(2-nitrophenyl)ethoxy]carbonyl}amino)cyclopentane-1,3-dicarboxylic acid

- Molecular Formula : C16H18N2O8

- Molecular Weight : 366.32 g/mol

- CAS Number : 1315379-60-2

This compound undergoes photolysis when exposed to specific wavelengths of light (near-UV), resulting in the rapid release of (1S,3R)-ACPD. This process occurs with a half-time of approximately 35-70 milliseconds, enabling swift activation of receptor pathways following light exposure . Upon activation, this compound induces large inward currents in neurons, effectively mimicking the action of endogenous glutamate and facilitating synaptic transmission and plasticity in the central nervous system.

Biological Activity and Electrophysiological Responses

Research has demonstrated that this compound effectively activates mGluR1 receptors in Purkinje neurons. For instance:

- Electrophysiological Studies : Upon photorelease, this compound can evoke significant electrophysiological responses characterized by slow inward currents. These currents are similar to those observed during parallel fiber stimulation in Purkinje neurons .

- Concentration-Dependent Effects : Studies indicate that the inward currents generated by photorelease of ACPD can be dose-dependent. For example, photorelease at concentrations up to 30 μM resulted in progressively larger inward currents .

Comparative Analysis with Other Compounds

This compound has been compared with other caged compounds to highlight its unique properties:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| (S)-thioAP4 | Selective mGluR antagonist | Distinct mechanism compared to caged compounds |

| DHPG | Agonist for mGluRs | Shorter action time than caged compounds |

| MNI-caged-AMPA | Caged analog of AMPA | Faster release kinetics compared to NPEC-caged-ACPD |

| NPE-ATP | Caged ATP analog | Used for studying ATP-related signaling |

This compound stands out due to its specific application in controlling metabotropic glutamate receptor activation with precise temporal resolution through photolysis .

Applications in Neuroscience Research

The ability to control neurotransmitter release with high precision makes this compound an invaluable tool in neuroscience research. Its applications include:

- Studying Receptor Function : Researchers utilize this compound to dissect the signaling pathways associated with mGluRs and their roles in synaptic plasticity.

- Investigating Neurological Disorders : The compound's selective activation of mGluRs allows for the exploration of potential therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

Several studies have utilized this compound to investigate its biological activity:

- A study demonstrated that photorelease of (1S,3R)-ACPD significantly increased dopamine efflux in aged rats, indicating its potential role in modulating dopaminergic signaling .

- Another research highlighted the efficiency of NPEC caging groups in releasing neurotransmitters adjacent to their receptors through flash photolysis techniques .

Scientific Research Applications

Neuroscience Research

NPEC-caged-(1S,3R)-ACPD is primarily utilized in neuroscience to study synaptic transmission and plasticity. Its ability to activate mGluRs allows researchers to investigate the roles these receptors play in various physiological and pathological processes.

- Electrophysiological Studies : The compound has been shown to induce significant inward currents in neurons upon photorelease. For instance, in Purkinje neurons, this compound effectively activates mGluR1 receptors, leading to measurable electrophysiological responses that mimic endogenous glutamate effects .

- Temporal Control of Receptor Activation : By using light to trigger the release of (1S,3R)-ACPD, researchers can precisely control the timing of receptor activation. This capability is crucial for dissecting the dynamics of synaptic signaling pathways and understanding the temporal aspects of neurotransmission .

Interaction Studies

This compound is valuable for studying the binding affinity and activation profiles of various metabotropic glutamate receptor subtypes. Its specificity allows for detailed investigations into receptor signaling pathways:

- Comparative Analysis with Other Agonists : Studies have demonstrated that this compound can selectively activate mGluR1 and mGluR2 receptors while exhibiting different potencies compared to other agonists like dihydroxyphenylglycine (DHPG) . This specificity aids in understanding the nuanced roles these receptors play in neuronal signaling.

Case Study 1: Modulation of Synaptic Currents

In a study examining the effects of (1S,3R)-ACPD on synaptic currents in neonatal rat brainstem preparations, it was observed that low concentrations reduced inspiratory-modulated synaptic currents while higher concentrations increased neuronal excitability. This dual action highlights the complex role of metabotropic glutamate receptors in modulating synaptic transmission .

Case Study 2: Neurodegeneration Research

Research involving global ischemia in gerbils revealed that (1S,3R)-ACPD could either enhance or reduce neuronal damage depending on the application schedule and dosage. Specifically, high doses administered pre-ischemia resulted in significant hippocampal damage, whereas lower doses had no observable effect on neuronal density . This variability underscores the importance of dosage and timing in therapeutic applications.

Q & A

Basic Research Questions

Q. What is the mechanism of action of NPEC-caged-(1S,3R)-ACPD in modulating metabotropic glutamate receptors (mGluRs)?

this compound is a photosensitive ligand that selectively binds to group I and II mGluRs. Upon light activation, it releases glutamate, enabling precise spatiotemporal control of receptor activation. This mechanism allows researchers to study receptor-specific downstream signaling, such as phosphoinositide hydrolysis and calcium mobilization, in neuronal preparations . Methodologically, experiments should pair light exposure parameters (e.g., wavelength, duration) with electrophysiological recordings (e.g., intracellular or grease-gap techniques) to validate receptor activation .

Q. How does this compound differ from non-caged (1S,3R)-ACPD in experimental applications?

The caged compound enables localized, timed activation of mGluRs, reducing off-target effects compared to bath-applied non-caged analogs. For example, in hippocampal slices, uncaging avoids prolonged receptor desensitization observed with continuous agonist perfusion. Experimental designs should include controls using inactive caged analogs (e.g., without light exposure) to isolate photolysis-specific effects .

Q. Which mGluR subtypes are preferentially activated by this compound?

The compound primarily activates group I (mGluR1/5) and group II (mGluR2/3) receptors, with EC₅₀ values reported at 5–60 µM depending on subtype . To confirm specificity, use antagonists like (+)-MCPG (broad-spectrum mGluR antagonist) or subtype-selective inhibitors (e.g., MPEP for mGluR5) during dose-response assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s synaptic effects be resolved?

Discrepancies arise from variables like extracellular Mg²⁺ levels. For example, in Mg²⁺-free conditions, (1S,3R)-ACPD depresses NMDA receptor-mediated synaptic transmission by 96%, compared to 23% in 1 mM Mg²⁺ . To address this, standardize buffer conditions and use NMDA receptor antagonists (e.g., AP5) to isolate mGluR-dependent effects. Additionally, control for GABAergic transmission using picrotoxin and CGP55845A to eliminate confounding inhibition .

Q. What experimental strategies optimize the use of this compound in optogenetic studies of neuronal circuits?

Combine the compound with optogenetic actuators (e.g., channelrhodopsin) for dual control of pre- and postsynaptic activity. For example, uncage this compound in CA1 hippocampal neurons while optically stimulating presynaptic glutamatergic terminals. Use calcium imaging or patch-clamp recordings to quantify postsynaptic responses and validate receptor cross-talk .

Q. How does this compound interact with allosteric modulators of mGluRs?

Co-application with positive allosteric modulators (e.g., CDPPB for mGluR5) amplifies receptor responses, while antagonists (e.g., MAP4 for L-AP4-sensitive receptors) suppress them. Design experiments using Schild analysis to quantify antagonism potency or fluorescence-based assays (e.g., Ca²⁺-sensitive dyes) to map signaling cascades .

Q. What are the limitations of using this compound in vivo?

Challenges include tissue penetration of uncaging light and potential phototoxicity. Mitigate these by using two-photon uncaging systems for deep-brain applications and titrating light intensity to minimize cellular damage. Validate in vivo efficacy with microdialysis to measure glutamate release post-uncaging .

Q. Methodological Considerations

- Data Reproducibility : Disclose Mg²⁺ concentrations, antagonist co-application, and light parameters in methods. Use raw data tables (e.g., fEPSP slopes, calcium transient amplitudes) in appendices with statistical annotations (mean ± SEM, t-test or ANOVA results) .

- Controls : Include (1) non-caged agonist controls, (2) light-only controls, and (3) antagonist rescue experiments to validate specificity .

- Ethical Reporting : Adhere to ACS Research Data Policy by depositing uncaging protocols, electrophysiological datasets, and analysis code in repositories like Zenodo .

Comparison with Similar Compounds

Non-Caged mGluR Agonists

(RS)-3,5-DHPG

- Receptor Targets : Selective group I mGluR agonist (mGluR1/5) .

- EC₅₀ : ~30–50 μM for mGluR1 .

- Key Feature : Antagonizes phospholipase D-linked mGluRs, unlike NPEC-caged-(1S,3R)-ACPD, which lacks this dual functionality .

CHPG

cis-1,3-homo-ACPD

- Receptor Targets : Group II mGluRs (mGluR2/3) .

- EC₅₀ : ~20–40 μM .

- Key Feature : Structurally similar to (1S,3R)-ACPD but lacks the photolabile group, limiting its utility in dynamic neuronal mapping .

Caged Glutamate Analogs

NPEC-caged-DHPG

- Receptor Targets : Group I mGluRs (mGluR1/5) .

- Activation Mechanism : Light-induced, similar to this compound .

- Key Difference : Targets distinct receptor subsets (mGluR1 vs. mGluR2/5/6), enabling subtype-specific studies .

NPEC-caged-LY 379268

- Receptor Targets : Group II mGluRs (mGluR2/3) .

- Activation Mechanism : Photo-released LY 379268, a selective group II agonist .

- Key Advantage : Higher potency (EC₅₀ < 1 μM) compared to this compound but narrower receptor coverage .

Comparative Analysis

Properties

IUPAC Name |

(1S,3R)-1-[1-(2-nitrophenyl)ethoxycarbonylamino]cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBDCZAPZZBWJU-XOXYBHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CC[C@H](C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.